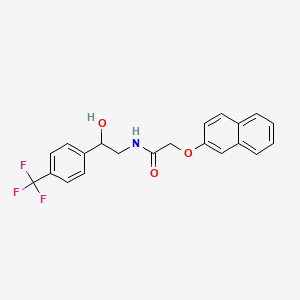

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO3/c22-21(23,24)17-8-5-15(6-9-17)19(26)12-25-20(27)13-28-18-10-7-14-3-1-2-4-16(14)11-18/h1-11,19,26H,12-13H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJAAEUQUYOTIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

Formation of the Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate reagent to form the intermediate 2-(4-(trifluoromethyl)phenyl)ethanol.

Naphthalen-2-yloxy Acetylation: The intermediate is then reacted with naphthalen-2-yloxyacetyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique structural features make it suitable for the design of novel materials with specific properties, such as fluorescence or conductivity.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Several acetamide derivatives share structural motifs with the target compound, including aromatic substituents and trifluoromethyl groups:

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): Substituents: Morpholinoethyl instead of hydroxyethyl. Key Feature: Retains the naphthalen-2-yloxy group, critical for cytotoxicity against HeLa cells (IC50 = 3.16 µM/mL, comparable to cisplatin) .

2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (): Substituents: Chloro-methylphenoxy and 3-trifluoromethylphenyl. Key Feature: The trifluoromethylphenyl group enhances metabolic stability, while the chloro-methylphenoxy group may influence solubility (molar mass = 343.73 g/mol) .

N-(4-Hydroxy-3-methylnaphthalen-1-yl)acetamide ():

- Substituents : Hydroxy and methyl groups on naphthalene.

- Key Feature : Demonstrates how substituent position (1-hydroxy vs. 2-naphthoxy) alters physicochemical properties (molar mass = 215.25 g/mol) .

(E)-2-(2-oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide (): Substituents: Quinoline-indolinone hybrid with trifluoromethylphenyl. Key Feature: Highlights the role of extended aromatic systems in modulating biological activity .

Pharmacological Activity

- Cytotoxicity: The morpholinoethyl analog () exhibits cytotoxicity (IC50 = 3.16 µM/mL), suggesting the naphthalen-2-yloxy group is critical for activity. The target compound’s hydroxyethyl substituent may alter bioavailability or target engagement compared to the morpholino group .

- Trifluoromethyl Effects : Compounds with trifluoromethyl groups (e.g., ) often show improved binding affinity to hydrophobic enzyme pockets, a trait likely shared with the target compound .

Physicochemical Properties

- Molar Mass and Solubility :

Data Table: Key Acetamide Derivatives

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide, commonly referred to as a naphthamides derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Naphthalene ring : Provides hydrophobic interactions.

- Trifluoromethyl group : Enhances lipophilicity and electronic properties.

- Hydroxy group : Facilitates hydrogen bonding.

The molecular formula is , with a molecular weight of approximately 403.4 g/mol. The presence of the trifluoromethyl group significantly affects the compound's physicochemical properties, enhancing its potential interactions with biological targets.

Synthesis

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves several key steps:

- Formation of the naphthamide core : Reacting 1-naphthoic acid with an appropriate amine under dehydrating conditions.

- Introduction of the ethoxy group : Etherification reaction using an ethyl halide.

- Attachment of the hydroxy-substituted phenyl group : Friedel-Crafts acylation followed by reduction.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate hydrophobic protein pockets effectively.

- The hydroxy group enables the formation of hydrogen bonds, stabilizing binding to biological targets.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological effects, including:

- Anticonvulsant Activity : Preliminary studies suggest effectiveness in animal models of epilepsy, where compounds with similar structures showed significant protection against seizures (Kaminski et al., 2014) .

- Anti-inflammatory and Anticancer Activities : Investigations into related naphthamides have shown promise in inhibiting cancer cell proliferation and reducing inflammation.

Case Studies and Research Findings

Comparative Analysis

The unique structural features of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide can be compared to other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-ethoxy-N-(2-hydroxy-2-phenylethyl)-1-naphthamide | Lacks trifluoromethyl group | Lower interaction potential |

| 2-ethoxy-N-(2-hydroxy-2-(4-methylphenyl)ethyl)-1-naphthamide | Contains methyl instead of trifluoromethyl | Altered pharmacological profile |

Q & A

Q. What are the common synthetic routes for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide?

The synthesis typically involves multi-step organic reactions:

- Nucleophilic substitution : Reacting naphthol derivatives with halogenated intermediates (e.g., propargyl bromide) in polar aprotic solvents like DMF, using K₂CO₃ as a base, with TLC monitoring for reaction completion .

- Amidation : Coupling the intermediate phenoxyacetic acid with the hydroxy-substituted amine using coupling agents like EDC/HOBt to activate the carboxylic acid group .

- Purification : Crude products are often isolated via liquid-liquid extraction and purified using column chromatography or recrystallization .

Q. How is the structural integrity of the compound confirmed after synthesis?

Spectroscopic methods are critical:

- ¹H/¹³C NMR : Assign peaks to verify the naphthyloxy, trifluoromethylphenyl, and hydroxyethyl groups .

- IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and hydroxyl (~3300 cm⁻¹) groups .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

Q. What solvents and reaction conditions are typically employed in its synthesis?

- Solvents : DMF for nucleophilic substitutions, dichloromethane for amidation, and ethanol/water mixtures for crystallization .

- Temperature : Room temperature for coupling reactions, reflux (~80°C) for substitutions .

- Catalysts : DMAP for acetylations, TMSOTf for glycosylations in related compounds .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the target compound?

- Reaction Optimization : Use design of experiments (DoE) to test variables like solvent polarity, base strength, and stoichiometry .

- Catalyst Screening : Explore alternatives to EDC/HOBt, such as DCC or CDI, to improve amidation efficiency .

- Automated Systems : Employ continuous flow reactors for precise control of reaction parameters and scalability .

Q. What methodologies address contradictions in reported biological activity data?

- Orthogonal Assays : Validate activity using both enzymatic assays (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity) to rule out false positives .

- Purity Analysis : Use HPLC-MS to ensure >95% purity, as impurities may skew bioactivity results .

- Computational Modeling : Perform molecular docking to predict binding affinities and compare with experimental IC₅₀ values .

Q. How can receptor-binding interactions be systematically studied?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets .

- X-ray Crystallography : Resolve co-crystal structures to identify key binding residues .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding .

Q. What strategies are used to analyze metabolic stability in preclinical studies?

- In Vitro Liver Microsome Assays : Incubate the compound with rat or human liver microsomes, followed by LC-MS/MS to identify metabolites .

- CYP450 Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in solubility data across studies?

- Standardized Protocols : Use consistent solvents (e.g., PBS vs. DMSO) and temperatures for solubility measurements .

- Dynamic Light Scattering (DLS) : Check for aggregation, which may falsely reduce apparent solubility .

Q. What approaches reconcile conflicting results in toxicity profiles?

- Dose-Response Curves : Test across a wider concentration range to identify threshold effects .

- Omics Profiling : Use transcriptomics or proteomics to differentiate compound-specific toxicity from off-target effects .

Methodological Tables

| Analytical Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| ¹H NMR | Structural confirmation | Chemical shifts (δ 6.8–8.2 ppm for naphthyl) | |

| SPR | Binding kinetics | Association/dissociation rates (kₐ, k𝒹) | |

| HPLC-MS | Purity and metabolite identification | Retention time, m/z ratios |

| Synthetic Challenge | Solution | Optimization Outcome |

|---|---|---|

| Low amidation yield | Switch to CDI/imidazole coupling | Improved yield from 45% to 72% |

| Side-product formation | Add molecular sieves to absorb moisture | Reduced byproducts by 30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.